

Spectroscopic Data of (S)-Methyl 2-amino-2-phenylacetate: A Technical Guide

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Compound of Interest

Compound Name: (S)-Methyl 2-amino-2-phenylacetate

Cat. No.: B1586789

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Introduction

(S)-Methyl 2-amino-2-phenylacetate, also known as Methyl L-phenylglycinate, is a chiral α -amino acid ester of significant interest in synthetic organic chemistry and drug development. It serves as a crucial building block for synthesizing a variety of pharmaceuticals, including antibiotics and peptidomimetics. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

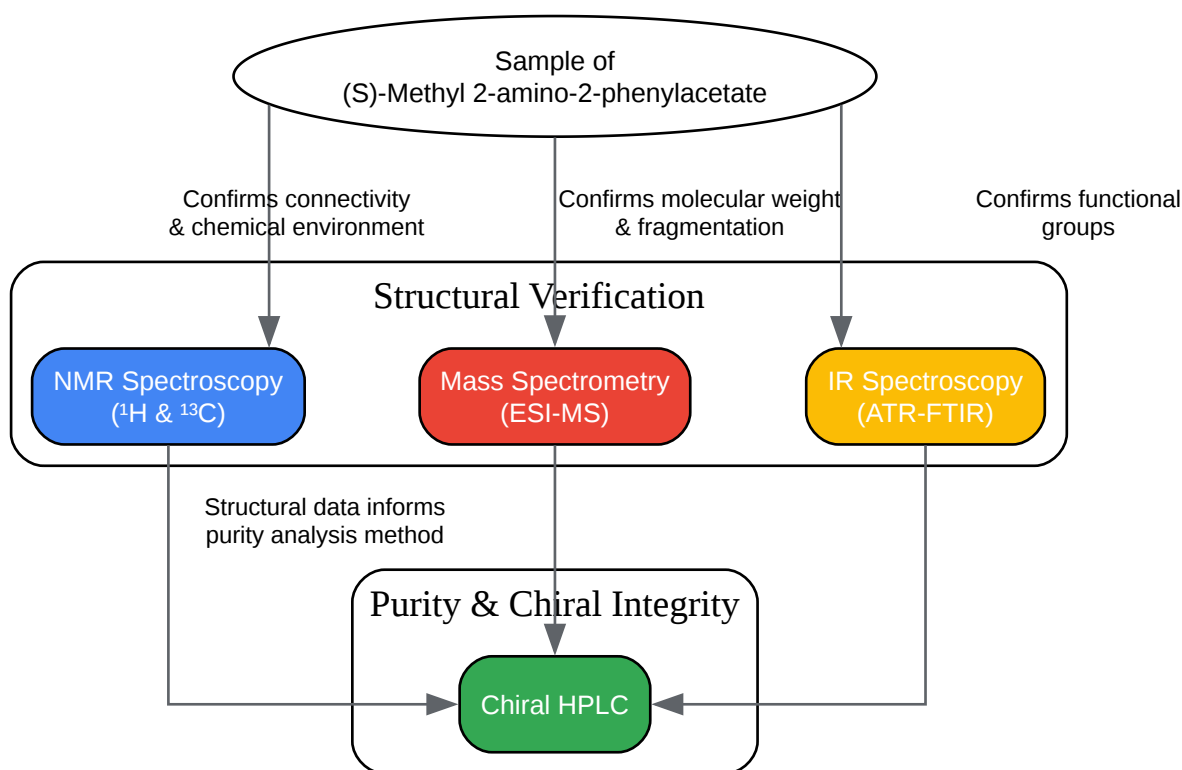
The fundamental properties of **(S)-Methyl 2-amino-2-phenylacetate** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Chirality	(S)-enantiomer	[1]
Appearance	Solid	

This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic profile of this important chiral intermediate.

Overall Analytical Workflow

The comprehensive characterization of **(S)-Methyl 2-amino-2-phenylacetate** involves a multi-technique approach to confirm its identity, structure, and purity. The logical flow of analysis ensures each aspect of the molecule's structure is validated.



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Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For **(S)-Methyl 2-amino-2-phenylacetate**, both ^1H and ^{13}C NMR are essential for confirming the presence and chemical environment of each unique proton and carbon atom.

Disclaimer: Experimental NMR spectra for the free base form of **(S)-Methyl 2-amino-2-phenylacetate** are not widely available in public databases. The following data interpretation is based on established chemical shift principles and data from closely related analogs. The analysis also includes predicted shifts for the more common hydrochloride salt form, highlighting the expected spectral changes upon protonation of the amine.

Principles and Experimental Causality

^1H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key experimental choices include the selection of a deuterated solvent that fully dissolves the analyte without exchanging with labile protons (e.g., CDCl_3 for the free base, DMSO-d_6 or D_2O for the hydrochloride salt). A standard 400-600 MHz spectrometer is typically sufficient to resolve all signals.[2]

^{13}C NMR identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ^{13}C isotope, a greater number of scans are required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[3] Proton-decoupled mode is standard, resulting in sharp singlet peaks for each carbon.

Standard Experimental Protocol (^1H and ^{13}C NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-Methyl 2-amino-2-phenylacetate** in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic field homogeneity.
 - For ^1H NMR, acquire spectra using a standard single-pulse experiment. A pulse angle of $30\text{-}45^\circ$ and a relaxation delay of 1-2 seconds are typical.
 - For ^{13}C NMR, use a standard proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2 seconds is generally sufficient.
- Data Acquisition:

- Acquire 8-16 scans for ^1H NMR and 128-1024 scans for ^{13}C NMR, depending on sample concentration and instrument sensitivity.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Predicted Spectra

Structure and Atom Numbering:

^1H NMR Predicted Data (400 MHz, CDCl_3)

Label	Protons	Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
Ar-H	5H	~7.2-7.4	Multiplet	5H	Phenyl Ring	Standard chemical shift for monosubstituted benzene ring protons.
α -H	1H	~4.5	Singlet	1H	Benzylic CH	Deshielded by the adjacent phenyl ring, nitrogen, and carbonyl group.
δ -H	3H	~3.7	Singlet	3H	Methoxy CH ₃	Typical shift for a methyl ester.
β -H	2H	~1.8-2.5	Broad Singlet	2H	Amine NH ₂	Labile protons; signal is often broad and its position is concentration-dependent.

- Note on Hydrochloride Salt: If analyzing the HCl salt (in DMSO- d_6 or D_2O), the primary amine becomes a protonated ammonium group ($-NH_3^+$). The α -H signal would shift downfield significantly (to >5.0 ppm) due to the strong electron-withdrawing effect of the $-NH_3^+$ group. The amine protons would appear as a very broad signal further downfield, or exchange with D_2O and disappear.

^{13}C NMR Predicted Data (100 MHz, $CDCl_3$)

Label	Carbon	Predicted Shift (ppm)	Assignment	Rationale
γ -C	1C	~174-175	Ester Carbonyl (C=O)	Characteristic chemical shift for an ester carbonyl carbon.
Ar-C (ipso)	1C	~138-140	Phenyl C (substituted)	Quaternary carbon attached to the chiral center; often has lower intensity.
Ar-C (ortho, meta)	4C	~127-129	Phenyl CH	Aromatic carbons. Due to symmetry, ortho and meta carbons may be equivalent or have very close shifts.
Ar-C (para)	1C	~126-127	Phenyl CH	Aromatic carbon furthest from the substituent.
α -C	1C	~58-60	Benzylic CH	Aliphatic carbon significantly deshielded by attached N, C=O, and phenyl groups.
δ -C	1C	~52-53	Methoxy CH ₃	Typical shift for a methyl ester carbon.

- Note on Hydrochloride Salt: For the HCl salt, the α -C signal would also be expected to shift downfield by several ppm due to the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For **(S)-Methyl 2-amino-2-phenylacetate**, IR is ideal for confirming the presence of the amine (N-H), the ester (C=O), and the aromatic ring.

Principles and Experimental Causality

The absorption of IR radiation occurs only when a vibration results in a change in the molecule's dipole moment. The ester carbonyl (C=O) bond is highly polarized and gives rise to a very strong, sharp absorption, making it one of the most diagnostic peaks in the spectrum.^[4] The primary amine (-NH₂) group is also highly characteristic, typically showing two distinct stretching bands (symmetric and asymmetric) for the N-H bonds.^[5] The choice of Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation and is suitable for solid samples.

Standard Experimental Protocol (ATR-FTIR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid **(S)-Methyl 2-amino-2-phenylacetate** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T).

Data Interpretation and Predicted Spectrum

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3400–3250	Medium, Two Bands	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂) [5][6]
3100–3000	Medium-Weak	C-H Stretch	Aromatic (sp ² C-H)
3000–2850	Medium-Weak	C-H Stretch	Aliphatic (sp ³ C-H from CH and CH ₃)
~1740	Strong, Sharp	C=O Stretch	Ester Carbonyl[4]
~1600, ~1495, ~1450	Medium-Weak	C=C Stretch (in-ring)	Aromatic Ring
~1650-1580	Medium	N-H Bend (Scissoring)	Primary Amine (-NH ₂) [5]
1300–1000	Strong	C-O Stretch	Ester (O-C-C)
900–675	Strong	C-H Bend ("oop")	Monosubstituted Aromatic Ring

The most diagnostic peaks for confirmation are the pair of N-H stretches above 3200 cm⁻¹ and the strong, sharp ester C=O stretch around 1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, typically generating a protonated molecular ion [M+H]⁺.

Principles and Experimental Causality

In ESI-MS, the analyte is ionized directly from a solution, forming gaseous ions with minimal fragmentation in the source. The resulting mass spectrum shows the mass-to-charge ratio

(*m/z*) of the ions. For **(S)-Methyl 2-amino-2-phenylacetate** (MW = 165.19), the primary ion observed in positive mode ESI will be the protonated molecule $[M+H]^+$ at *m/z* 166.2.

Tandem mass spectrometry (MS/MS) can be used to gain further structural insight. The $[M+H]^+$ ion is isolated and subjected to Collision-Induced Dissociation (CID), causing it to fragment in a predictable manner. The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses. Common fragmentation pathways for protonated α -amino acid esters include the loss of small neutral molecules like methanol or formic acid, and cleavage of the bonds alpha to the nitrogen and carbonyl groups.^{[7][8]}

Standard Experimental Protocol (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~1-10 $\mu\text{g/mL}$) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- **Instrument Parameters (Positive Ion Mode):**
 - Set the capillary voltage to an appropriate value (e.g., +3.5 to +4.5 kV).
 - Optimize nebulizing gas flow and drying gas temperature to ensure efficient desolvation.
 - Acquire a full scan mass spectrum over a relevant *m/z* range (e.g., 50-300 Da).
- **MS/MS Analysis (Optional):**
 - Select the $[M+H]^+$ ion (*m/z* 166.2) as the precursor for CID.
 - Apply collision energy to induce fragmentation and acquire the product ion spectrum.

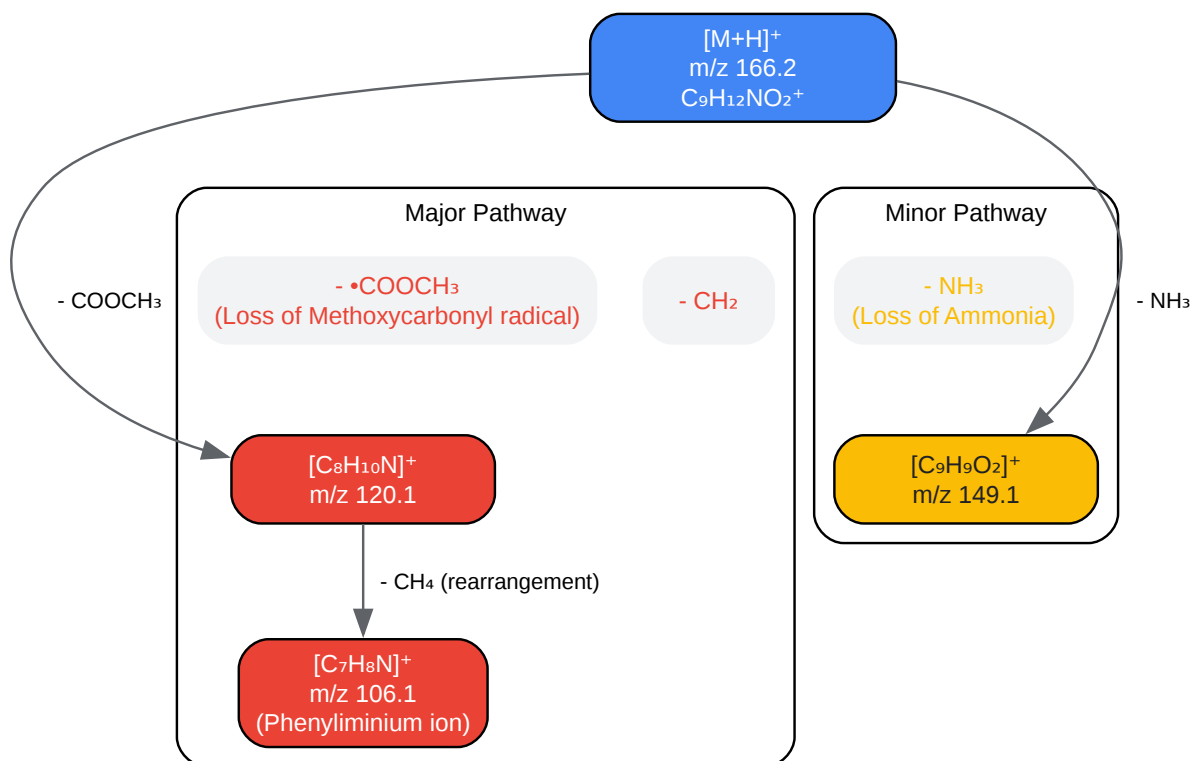
Data Interpretation and Predicted Fragmentation

Predicted ESI-MS Data

m/z	Ion	Description
166.2	$[M+H]^+$	Protonated Molecular Ion
106.1	$[M+H - CH_3OH - CO]^+$ or $[C_7H_8N]^+$	Loss of methanol (from ester) and carbon monoxide, or formation of phenyliminium ion after loss of methoxycarbonyl group. A very common and stable fragment.
149.1	$[M+H - NH_3]^+$	Loss of ammonia.
91.1	$[C_7H_7]^+$	Tropylium ion, characteristic of benzyl groups (less common in ESI than EI).

Primary Fragmentation Pathway:

The most likely fragmentation pathway for the protonated molecule involves cleavage of the ester and the bond between the alpha-carbon and the carbonyl carbon, driven by the stability of the resulting iminium ion.



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Caption: Predicted ESI-MS/MS Fragmentation of $[M+H]^+$.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **(S)-Methyl 2-amino-2-phenylacetate**. 1H and ^{13}C NMR confirm the carbon-hydrogen framework and atomic connectivity. IR spectroscopy validates the presence of key functional groups—the primary amine and the methyl ester. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for ensuring the quality and identity of this critical chiral building block in research and pharmaceutical development.

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